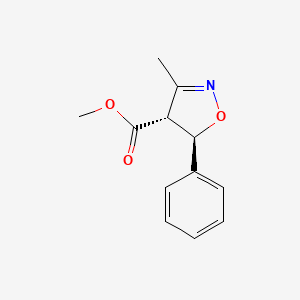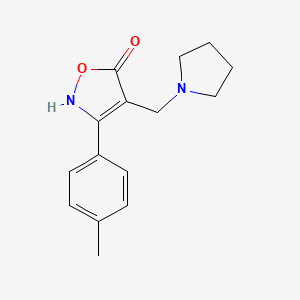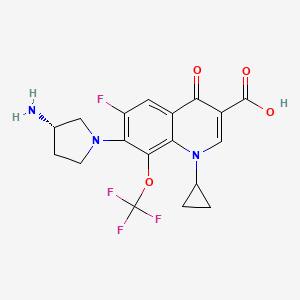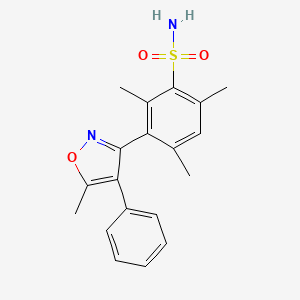
2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.43 g/mol . This compound belongs to the class of aromatic sulfonamides and features a unique structure that includes both isoxazole and sulfonamide functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Lacks the isoxazole ring, making it less complex.
4-Phenylisoxazole: Does not contain the sulfonamide group, limiting its biological activity.
Benzenesulfonamide: A simpler structure without the additional methyl and isoxazole groups.
Uniqueness
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is unique due to its combination of isoxazole and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
775344-85-9 |
|---|---|
Fórmula molecular |
C19H20N2O3S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-10-12(2)19(25(20,22)23)13(3)16(11)18-17(14(4)24-21-18)15-8-6-5-7-9-15/h5-10H,1-4H3,(H2,20,22,23) |
Clave InChI |
RIQHWGLHJKTWMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2=NOC(=C2C3=CC=CC=C3)C)C)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


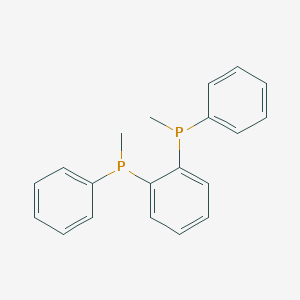
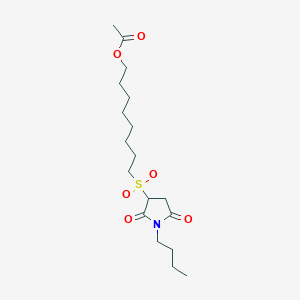
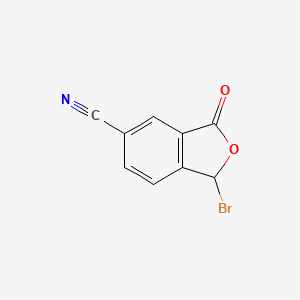
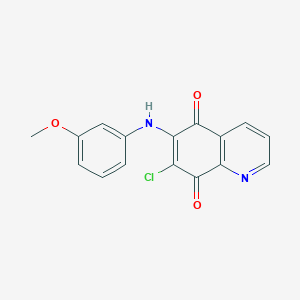
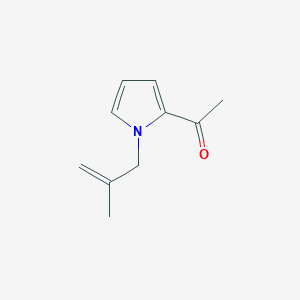

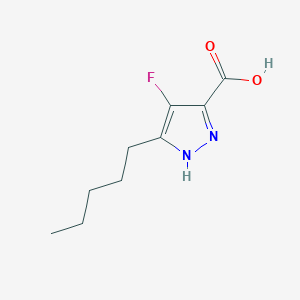
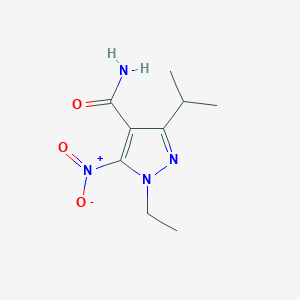
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
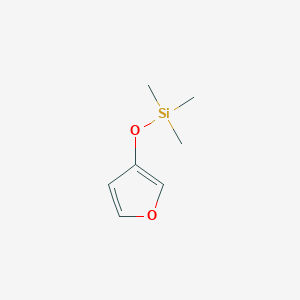
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
